molecular formula C25H25BrN2O B444498 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B444498
M. Wt: 449.4g/mol
InChI Key: YGOOMMSQZAPJNZ-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C25H25BrN2O and a molecular weight of 449.4 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexenyl group, and a quinolinecarboxamide moiety

Preparation Methods

The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the quinolinecarboxamide core. The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinolinecarboxamide moiety can bind to active sites of enzymes, inhibiting their activity. The bromine atom and cyclohexenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

    6-chloro-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: Contains a fluorine atom, which may alter its reactivity and biological activity.

    6-iodo-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: The presence of an iodine atom can significantly change the compound’s properties.

Properties

Molecular Formula

C25H25BrN2O

Molecular Weight

449.4g/mol

IUPAC Name

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H25BrN2O/c1-17-7-9-19(10-8-17)24-16-22(21-15-20(26)11-12-23(21)28-24)25(29)27-14-13-18-5-3-2-4-6-18/h5,7-12,15-16H,2-4,6,13-14H2,1H3,(H,27,29)

InChI Key

YGOOMMSQZAPJNZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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